molecular formula C6H6Cl3NO B2523470 (3,5-Dichloropyridin-2-yl)methanol hydrochloride CAS No. 2230802-61-4

(3,5-Dichloropyridin-2-yl)methanol hydrochloride

Cat. No.: B2523470
CAS No.: 2230802-61-4
M. Wt: 214.47
InChI Key: SPAHLEDVGUEVSH-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H6Cl2NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and a reducing agent to yield (3,5-Dichloropyridin-2-yl)methanol, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and reduction processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloropyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dichloropyridine-2-carboxylic acid, while reduction could produce 3,5-dichloropyridin-2-ylmethanol .

Scientific Research Applications

(3,5-Dichloropyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3,5-Dichloropyridin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-5(8)6(3-10)9-2-4;/h1-2,10H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAHLEDVGUEVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230802-61-4
Record name (3,5-dichloropyridin-2-yl)methanol hydrochloride
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